2-Amino-5-iodobenzoic acid
Overview
Description
2-Amino-5-iodobenzoic acid is an organic compound with the molecular formula C7H6INO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 of the benzene ring are replaced by an amino group and an iodine atom, respectively. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-iodobenzoic acid typically involves the iodination of 2-aminobenzoic acid. One common method includes reacting 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an acetic acid medium at a temperature of around 50°C. The product is then purified through recrystallization from benzene .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of 2-aminobenzoic acid and molecular iodine, with hydrogen peroxide as the oxidizing agent. The reaction is conducted in a liquid phase, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include nitrobenzoic acids or nitrosobenzoic acids.
Reduction Reactions: Products include benzyl alcohol derivatives.
Scientific Research Applications
2-Amino-5-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of enzyme mechanisms.
Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of polarizing films for liquid crystal displays and other electronic materials
Mechanism of Action
The mechanism of action of 2-amino-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules. The carboxylic acid group can also participate in acid-base reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
2-Amino-5-iodobenzoic acid can be compared with other similar compounds such as:
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-5-methylbenzoic acid
Uniqueness: The presence of the iodine atom in this compound imparts unique properties such as higher molecular weight and distinct reactivity compared to its bromine, chlorine, fluorine, and methyl analogs. The iodine atom’s larger size and polarizability also influence the compound’s physical and chemical properties, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
2-amino-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLGILSVWFKZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063776 | |
Record name | 5-Iodoanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-47-6 | |
Record name | 2-Amino-5-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5326-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodoanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-iodobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2-amino-5-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Iodoanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodoanthranil acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Iodoanthranilic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5QRB3P44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Amino-5-iodobenzoic acid enhance the performance of perovskite solar cells?
A1: this compound (AIBA) acts as a passivating agent in perovskite solar cells. [] Research suggests that AIBA effectively eliminates trap states within the perovskite material without disrupting the crystal structure of the perovskite grains. [] This passivation leads to improved charge carrier transport and reduced electron-hole recombination, ultimately enhancing the power conversion efficiency and stability of the solar cells. [] Interestingly, Density Functional Theory (DFT) calculations indicate that the surface states introduced by AIBA contribute to the improved charge transfer dynamics. []
Q2: What are the structural characteristics of this compound and how is it typically characterized?
A2: this compound is characterized by the molecular formula C₇H₆INO₂ and a molecular weight of 263.02 g/mol. Its structure is confirmed using various spectroscopic techniques including Fourier Transform Infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR) spectroscopy, and elemental microanalysis (CHN). [] These techniques provide insights into the functional groups present and the compound's structural arrangement.
Q3: Can you elaborate on the antifungal activity of this compound and its derivatives?
A3: Studies have demonstrated the potential antifungal activity of this compound and its Schiff base derivatives. [] Specifically, these compounds have shown promising results against fungal strains such as Aspergillus niger and Candida albicans. [] The antifungal activity is believed to be related to the presence of the azomethine linkage (–C=N–) in the Schiff base structure, which can interact with fungal cell components. [] Further research into the structure-activity relationships is ongoing to optimize these compounds for potential antifungal applications.
Q4: How is this compound utilized in the functionalization of carbon nanomaterials?
A4: this compound serves as a precursor for generating benzyne, a highly reactive intermediate, through the decomposition of its internal benzenediazonium-2-carboxylate. [] This benzyne can then undergo cycloaddition reactions with carbon nanohorns (CNHs), effectively functionalizing their graphitic structure. [] This covalent modification with fused rings enables further derivatization of the CNHs, paving the way for applications in material science and nanotechnology.
Q5: What are the potential applications of metal complexes derived from this compound?
A5: Metal complexes derived from this compound, particularly those with transition metals like Cu(II), Co(II), Ni(II), and Zn(II), have demonstrated potential biological activities. [] These complexes, often featuring Schiff base ligands derived from the acid, are being investigated for their antimicrobial properties. [] Their efficacy is attributed to the synergistic effects of the metal ion and the organic ligand, which can interact with biological targets and disrupt cellular processes.
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